![molecular formula C14H14N4O5S2 B2978748 2-[2-[[5-(3-硝基苯基)-1,3,4-噻二唑-2-基]氨基]-2-氧代乙基]硫代乙酸乙酯 CAS No. 394233-25-1](/img/structure/B2978748.png)
2-[2-[[5-(3-硝基苯基)-1,3,4-噻二唑-2-基]氨基]-2-氧代乙基]硫代乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups and rings. It includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The molecule also contains a nitrophenyl group, which is a phenyl group (a six-membered carbon ring) with a nitro group (-NO2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring and phenyl ring would likely contribute to the compound’s rigidity, while the various functional groups (such as the nitro group and the ester group) would likely influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitro group could make the compound more polar, influencing its solubility in different solvents .科学研究应用
癌症治疗的谷氨酰胺酶抑制
2-[2-[[5-(3-硝基苯基)-1,3,4-噻二唑-2-基]氨基]-2-氧代乙基]硫代乙酸乙酯类似物,如双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫化物(BPTES)类似物,因其作为谷氨酰胺酶抑制剂的潜力而受到研究。这些化合物对肾型谷氨酰胺酶(GLS)表现出选择性的变构抑制,GLS是癌症代谢中的关键酶。构效关系(SAR)研究已经确定了与 BPTES 效力相似的类似物,但具有改进的药物样特性,包括水溶性。其中一种类似物在体外和在小鼠异种移植模型中均证明了对人淋巴瘤细胞生长具有有效的抑制作用 (Shukla 等,2012)。
肽合成中的保护基团
与本化合物核心结构相关的 2-(对硝基苯硫基)乙基基团在肽合成中用作羧基官能的保护基团。该基团在转化为相应的砜后可选择性去除,与其他保护基团相比具有一定的优势 (Amaral,1969)。
通过碳酸酐酶抑制的抗青光眼活性
5-氨基-1,3,4-噻二唑-2-磺酰胺的新型吡唑衍生物对碳酸酐酶同工酶表现出显着的抑制作用,比标准药物乙酰唑胺(AAZ)更有效。这些发现表明在开发新的抗青光眼药物方面具有潜在应用 (Kasımoğulları 等,2010)。
具有抗癌特性的药物样小分子
药效团杂交方法已被应用于设计将 1,3,4-噻二唑与其他官能团结合的新型分子,以获得抗癌特性。一种特定的化合物在体外显示出有希望的结果,证明了此类杂交分子在癌症治疗研究中的实用性 (Yushyn 等,2022)。
药理应用的分子多样性
硫-1,3,4-恶二唑-2-基衍生物的合成已被探索用于工业和制药应用,表明这些化合物在为各种药理靶点创造分子多样性方面具有潜力。结构和光学性质表明它们在光电器件中的实用性 (Shafi 等,2021)。
作用机制
未来方向
属性
IUPAC Name |
ethyl 2-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S2/c1-2-23-12(20)8-24-7-11(19)15-14-17-16-13(25-14)9-4-3-5-10(6-9)18(21)22/h3-6H,2,7-8H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIUYILRQVNHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。